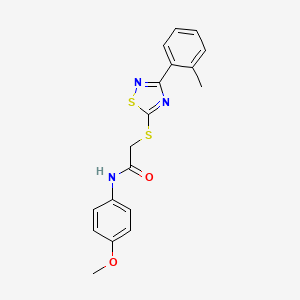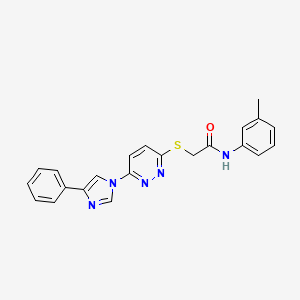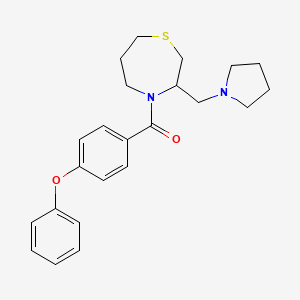![molecular formula C18H15BrN2O B2735461 6-(3-Bromophenyl)-2-[(4-methylphenyl)methyl]pyridazin-3-one CAS No. 899946-52-2](/img/structure/B2735461.png)
6-(3-Bromophenyl)-2-[(4-methylphenyl)methyl]pyridazin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(3-Bromophenyl)-2-[(4-methylphenyl)methyl]pyridazin-3-one is a useful research compound. Its molecular formula is C18H15BrN2O and its molecular weight is 355.235. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Characterization
- Novel Derivatives Synthesis : This compound is integral in synthesizing a new class of pyridazin-3-one derivatives, demonstrating its utility in creating fused azines and various azolo[1,5-a]pyrimidine derivatives, showcasing its versatility in organic synthesis (Ibrahim & Behbehani, 2014).
- Grignard Reagents Reaction : It undergoes reactions with phenylmagnesium bromide and/or methylmagnesium iodide, highlighting its reactivity and potential in synthesizing 4-Substituted 6-(α-Styryl)-pyridazin-3(2H)-ones, useful for further chemical investigations (Ismail et al., 1984).
- Crystal Structure Analysis : The crystal structure of related compounds emphasizes the compound's significance in structural chemistry, providing insights into its molecular geometry and intermolecular interactions, crucial for material science and molecular engineering (Bortoluzzi et al., 2011).
Applications in Chemical Synthesis
- Anticonvulsant Activity : Derivatives of this compound have been synthesized and tested for anticonvulsant activity, indicating its potential in medicinal chemistry for developing new therapeutic agents (Samanta et al., 2011).
- Intramolecular Heck-Type Reaction : It serves as a precursor in synthesizing complex heterocyclic systems, such as 5H-pyridazino[4,5-b]indoles, utilizing intramolecular Heck-type reactions, demonstrating its role in creating compounds with potential pharmaceutical applications (Dajka-Halász et al., 2004).
Chemical Moiety for Cardioactive Agents
- Cardioactive Agent Development : This chemical moiety is crucial for developing various cardio-active pyridazinone derivatives, some of which are in clinical use or trials, underscoring its importance in cardiovascular drug discovery (Imran & Abida, 2016).
特性
IUPAC Name |
6-(3-bromophenyl)-2-[(4-methylphenyl)methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O/c1-13-5-7-14(8-6-13)12-21-18(22)10-9-17(20-21)15-3-2-4-16(19)11-15/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDDOSFLZMKBWPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C=CC(=N2)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-methyl-N-(3-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2735385.png)
![3-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2735386.png)
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[1-(4-fluorophenyl)-3,5-dimethylpyrazol-4-yl]acetic acid](/img/structure/B2735389.png)
![1-[4-(Benzenesulfonyl)-2-(4-fluorophenyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide](/img/structure/B2735390.png)


![2-fluoro-4-methoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2735395.png)




